4-[(E)-hydroxyiminomethyl]benzene-1,2,3-triol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-hydroxyiminomethyl]benzene-1,2,3-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-5-2-1-4(3-8-12)6(10)7(5)11/h1-3,9-12H/b8-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKJYLCODCGCEF-FPYGCLRLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=NO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1/C=N/O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10425482 | |
| Record name | 2,3-dihydroxy-4-[(hydroxyamino)methylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10425482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41273-95-4 | |
| Record name | 2,3-dihydroxy-4-[(hydroxyamino)methylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10425482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches for 4 E Hydroxyiminomethyl Benzene 1,2,3 Triol and Its Derivatives
Retrosynthetic Analysis of the 4-[(E)-hydroxyiminomethyl]benzene-1,2,3-triol Scaffold
A retrosynthetic analysis of this compound simplifies the synthetic challenge by disconnecting the molecule into readily available starting materials. The key disconnection is the carbon-nitrogen double bond of the oxime functional group. This leads back to a carbonyl compound, specifically an aldehyde, and hydroxylamine (B1172632).
Figure 1: Retrosynthetic Disconnection of this compound
This analysis reveals that the primary synthetic precursor is 2,3,4-trihydroxybenzaldehyde (B138039). The synthesis of the target oxime, therefore, hinges on the successful condensation of this polyhydroxylated aromatic aldehyde with hydroxylamine. The stereochemistry of the oxime, specifically the desired (E)-isomer, is a critical aspect that needs to be addressed during the synthetic planning.
Classical Condensation Reactions for Oxime Formation on Polyhydroxylated Aromatic Systems
The most fundamental and widely used method for the synthesis of oximes is the condensation reaction between an aldehyde or a ketone and hydroxylamine. byjus.com This reaction is typically carried out in a weakly acidic medium, which facilitates the elimination of a water molecule. byjus.com
For the synthesis of this compound, the reaction would involve treating 2,3,4-trihydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a mild base to neutralize the HCl and liberate free hydroxylamine.
General Reaction Scheme:
Where Ar represents the 2,3,4-trihydroxyphenyl group.
The presence of multiple hydroxyl groups on the aromatic ring can influence the reactivity of the aldehyde and the solubility of the reactants and products. The reaction conditions, such as solvent, temperature, and pH, must be carefully optimized to achieve a high yield of the desired oxime and to prevent potential side reactions, such as polymerization or degradation of the starting material.
| Reactant | Reagent | Conditions | Product | Reference |
| Aldehyde/Ketone | Hydroxylamine | Weakly acidic medium | Oxime | byjus.com |
| Aryl aldehydes | Hydroxylamine hydrochloride | Mineral water, room temperature | Aryl oximes | ias.ac.in |
Novel Synthetic Routes and Catalyst Development
While classical condensation is effective, modern synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly methods for oxime synthesis.
The formation of oximes from aldehydes can lead to a mixture of (E) and (Z) geometric isomers. researchgate.net For many applications, a single, pure isomer is required. Several methods have been developed for the stereoselective synthesis of the (E)-isomer of oximes. One approach involves treating a mixture of (E) and (Z) isomers with a protic or Lewis acid under anhydrous conditions, which can lead to the precipitation of the (E)-isomer as an immonium salt. google.com Subsequent neutralization recovers the pure (E)-isomer. google.com Another method utilizes specific catalysts, such as CuSO4, to favor the formation of the (E)-isomer during the oximation reaction. thieme-connect.com
| Aldehyde/Ketone | Reagent/Catalyst | Conditions | Outcome | Reference |
| Aldehydes/Ketones | Hydroxylamine hydrochloride, CuSO4 | 90 °C | High yield of (E)-isomer | thieme-connect.com |
| Mixture of E/Z aryl alkyl oximes | Protic or Lewis acid | Anhydrous organic solvent | >98% pure (E)-isomer | google.com |
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of oxime synthesis, this has led to the development of solvent-free and catalyst-free methods. For instance, the synthesis of oximes from aryl aldehydes has been achieved with high efficiency in mineral water at room temperature, offering an economical and environmentally friendly alternative. ias.ac.in Another green approach involves grindstone chemistry, where reactants are ground together at room temperature without any solvent, often in the presence of a solid catalyst like Bi2O3, to produce oximes in excellent yields. nih.gov Such methods reduce waste and avoid the use of volatile organic solvents. ijprajournal.com
The development of advanced catalytic systems has significantly improved the efficiency and selectivity of oxime synthesis. Various metal-containing zeolites, such as titanium-containing zeolites, have been employed as catalysts in ammoximation reactions, which directly convert ketones to oximes using ammonia (B1221849) and hydrogen peroxide. acs.org For the synthesis from aldehydes, catalysts like ZnO have been shown to be effective for the N-formylation of amines, a related transformation, under mild conditions. researchgate.net While not a direct oximation, these catalytic systems highlight the potential for developing tailored catalysts for the synthesis of polyhydroxylated aromatic oximes. The use of aniline (B41778) and its derivatives as catalysts can also accelerate the rate of oxime formation. rsc.org
Mechanistic Investigations of Key Synthetic Steps
The formation of an oxime from an aldehyde and hydroxylamine proceeds through a well-established mechanism involving a tetrahedral intermediate. The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. youtube.com This is followed by proton transfer steps to form a neutral tetrahedral intermediate. youtube.com Subsequent protonation of the hydroxyl group makes it a good leaving group (water), and the elimination of water, driven by the lone pair of electrons on the nitrogen, leads to the formation of the C=N double bond of the oxime. youtube.com
The stereochemical outcome of the reaction, i.e., the ratio of (E) to (Z) isomers, can be influenced by factors such as the steric hindrance of the substituents on the aldehyde and the reaction conditions. pku.edu.cn The interconversion between the (E) and (Z) isomers can also be catalyzed by the reagents used for the oximation. thieme-connect.com Understanding these mechanistic details is crucial for designing synthetic routes that favor the formation of the desired (E)-isomer of this compound.
Advanced Spectroscopic and Structural Elucidation of 4 E Hydroxyiminomethyl Benzene 1,2,3 Triol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 4-[(E)-hydroxyiminomethyl]benzene-1,2,3-triol in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, a detailed picture of the electronic environment of each nucleus and the connectivity of the atoms can be established.
Given the absence of direct experimental spectra for the title compound in the public domain, a predictive analysis based on the known spectral data of analogous compounds, such as 3,4,5-trihydroxybenzaldehyde (B28275) (gallaldehyde) and various aromatic oximes, provides a reliable estimation of the expected NMR parameters.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the oxime proton, and the hydroxyl protons. The protons on the benzene (B151609) ring are expected to appear as two singlets, due to the symmetrical substitution pattern. The proton of the hydroxyiminomethyl group (CH=N) will likely resonate as a singlet in the aldehydic region. The hydroxyl protons of the triol group and the oxime hydroxyl group are expected to be observed as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on each unique carbon atom in the molecule. The carbon of the C=NOH group is expected to have a characteristic chemical shift in the range of 145-155 ppm. The aromatic carbons will show distinct signals, with the oxygen-substituted carbons appearing at lower field strengths.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| H-5/H-6 | ~7.0-7.2 | - | s |
| CH=N | ~8.0-8.2 | - | s |
| N-OH | ~10.0-11.0 | - | br s |
| Ar-OH | ~8.5-9.5 | - | br s |
| C-1 | - | ~145-148 | - |
| C-2 | - | ~135-138 | - |
| C-3 | - | ~145-148 | - |
| C-4 | - | ~120-125 | - |
| C-5/C-6 | - | ~108-112 | - |
| C=NOH | - | ~148-152 | - |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Hydrogen Bonding Characterization
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and characterizing the nature of hydrogen bonding interactions.
The IR and Raman spectra are expected to exhibit characteristic bands for the O-H, C=N, N-O, and aromatic C-H and C=C vibrations. The broadness and position of the O-H stretching bands can provide significant information about the extent and strength of intramolecular and intermolecular hydrogen bonding.
Key Vibrational Modes:
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum is characteristic of the hydroxyl groups, with the broadening indicative of hydrogen bonding.
Aromatic C-H stretching: These vibrations typically appear above 3000 cm⁻¹.
C=N stretching: The carbon-nitrogen double bond of the oxime group is expected to show a medium to weak absorption band in the range of 1640-1690 cm⁻¹. nist.gov
Aromatic C=C stretching: These vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.
N-O stretching: A characteristic band for the nitrogen-oxygen single bond in the oxime is expected around 930-960 cm⁻¹. nist.gov
Interactive Data Table: Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Infrared Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| O-H stretch (H-bonded) | 3200-3600 | 3200-3600 | Strong, Broad |
| Aromatic C-H stretch | 3050-3150 | 3050-3150 | Medium |
| C=N stretch | 1640-1690 | 1640-1690 | Medium |
| Aromatic C=C stretch | 1450-1600 | 1450-1600 | Medium-Strong |
| In-plane O-H bend | 1300-1450 | 1300-1450 | Medium |
| N-O stretch | 930-960 | 930-960 | Medium |
Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways under ionization. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.
The fragmentation of polyphenolic compounds often involves the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and formaldehyde (B43269) (CH₂O). For aromatic oximes, characteristic fragmentations include the loss of hydroxyl radicals (•OH) and rearrangements.
Predicted Fragmentation Pathways:
Loss of water (-18 Da): Dehydration from the triol moiety is a likely initial fragmentation step.
Loss of a hydroxyl radical (-17 Da): Cleavage of the N-OH bond can lead to the loss of a hydroxyl radical.
Decarbonylation (-28 Da): Subsequent fragmentation of the aromatic ring can involve the loss of carbon monoxide.
Cleavage of the C=N bond: This can lead to fragments corresponding to the benzene-1,2,3-triol cation and the hydroxyiminomethyl radical or vice versa.
Isotopic labeling studies, for instance, by replacing the acidic protons with deuterium, would be invaluable in confirming these fragmentation mechanisms. The corresponding mass shifts in the fragment ions would provide definitive evidence for the involvement of the hydroxyl groups in the fragmentation processes.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| m/z Value (Predicted) | Proposed Fragment | Neutral Loss |
| 169 | [M]⁺ | - |
| 152 | [M - OH]⁺ | •OH |
| 151 | [M - H₂O]⁺ | H₂O |
| 124 | [M - H₂O - CO]⁺ | H₂O, CO |
| 123 | [M - OH - CO]⁺ | •OH, CO |
X-ray Crystallography and Electron Diffraction for Solid-State Structural Determination
The definitive three-dimensional arrangement of atoms in the solid state of this compound can be determined by X-ray crystallography or electron diffraction. These techniques would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.
Based on the crystal structures of related compounds, such as substituted pyrogallol (B1678534) rsc.orgarenes and aromatic (E)-oximes, it can be predicted that the molecule will be largely planar. The crystal packing is expected to be dominated by an extensive network of intermolecular hydrogen bonds involving the three hydroxyl groups of the pyrogallol moiety and the hydroxyl group of the oxime. These hydrogen bonds would link the molecules into sheets or a three-dimensional network. The (E)-configuration of the oxime is a critical stereochemical feature that would be confirmed by these methods.
Tautomeric Forms and Their Spectroscopic Signatures
Tautomerism is a potential phenomenon for this compound, involving both the oxime group and the pyrogallol ring.
Oxime-Nitroso Tautomerism: The hydroxyiminomethyl group can theoretically exist in equilibrium with its nitroso tautomer. However, for most aromatic aldoximes, the oxime form is significantly more stable, and the concentration of the nitroso tautomer is typically negligible. The presence of a nitroso tautomer could be detected by specific spectroscopic signatures, such as a characteristic N=O stretching vibration in the IR spectrum (around 1500-1600 cm⁻¹) and distinct NMR signals.
Phenol-Keto Tautomerism: The benzene-1,2,3-triol ring could potentially exhibit keto-enol tautomerism. However, the high aromatic stabilization energy of the benzene ring makes the phenolic form overwhelmingly favored. The presence of any significant concentration of a keto tautomer is highly unlikely and would lead to dramatic changes in the NMR and vibrational spectra, such as the appearance of signals for sp³-hybridized carbons and carbonyl groups.
In standard spectroscopic analyses, it is expected that this compound will exist predominantly as the phenolic oxime tautomer.
Computational and Theoretical Chemistry Studies of 4 E Hydroxyiminomethyl Benzene 1,2,3 Triol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular structure and properties. For a molecule like 4-[(E)-hydroxyiminomethyl]benzene-1,2,3-triol, these calculations can provide deep insights into its electronic nature, conformational preferences, and spectroscopic characteristics.
The electronic structure of this compound is fundamentally governed by the interplay between the electron-donating hydroxyl (-OH) groups and the electron-withdrawing oxime (-CH=NOH) group attached to the benzene (B151609) ring. DFT calculations would likely reveal a significant delocalization of electron density from the hydroxyl groups into the aromatic system. This delocalization is a key factor in determining the molecule's reactivity and spectroscopic behavior.
Bonding analysis, for instance, through Natural Bond Orbital (NBO) analysis, would quantify the nature of the chemical bonds. It is expected that the C-N and N-O bonds in the oxime moiety will exhibit significant double and single bond character, respectively. The carbon-carbon bonds within the benzene ring would show the characteristic aromatic nature, though with slight variations in length due to the influence of the substituents.
Table 1: Illustrative Calculated Electronic Properties for a Generic Phenolic Oxime (Note: This data is representative and not specific to this compound)
| Property | Representative Value |
| Dipole Moment (Debye) | 2.5 - 4.0 |
| HOMO Energy (eV) | -5.5 to -6.5 |
| LUMO Energy (eV) | -1.0 to -2.0 |
| HOMO-LUMO Gap (eV) | 3.5 - 5.0 |
This interactive table demonstrates the typical range of values obtained for similar molecules through DFT calculations.
The conformational landscape of this compound is primarily defined by the rotation around the C-C bond connecting the oxime group to the benzene ring and the C-N bond of the oxime. The molecule is specified as the (E)-isomer, which refers to the stereochemistry around the C=N double bond. Computational studies on other benzaldehyde oximes have shown that the (E)-isomer is generally more stable than the (Z)-isomer due to reduced steric hindrance.
The rotation of the hydroxyl groups on the pyrogallol (B1678534) ring also contributes to the conformational complexity. Intramolecular hydrogen bonding between adjacent hydroxyl groups, and potentially between a hydroxyl group and the oxime's nitrogen or oxygen, would play a significant role in stabilizing certain conformations. A potential energy surface scan, calculated using quantum chemical methods, would identify the most stable conformers and the energy barriers between them.
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are a standard method for predicting ¹H and ¹³C NMR chemical shifts. For this compound, the calculations would predict distinct signals for the aromatic protons, influenced by the electronic effects of the hydroxyl and oxime groups. The proton of the oxime group (-CH=NOH) would likely appear as a characteristic singlet in the downfield region.
IR Spectroscopy: The vibrational frequencies calculated from DFT can be correlated with experimental infrared spectra. Key vibrational modes would include the O-H stretching of the hydroxyl and oxime groups, the C=N stretching of the oxime, and various C-C and C-H vibrations of the aromatic ring.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and UV-Vis absorption spectra. The electronic spectrum of this compound is expected to show absorptions in the UV region, corresponding to π → π* transitions within the aromatic system and n → π* transitions associated with the oxime group. Solvatochromic effects, the shift in absorption maxima with solvent polarity, can also be modeled. nih.gov
Table 2: Representative Predicted Spectroscopic Data for a Generic Phenolic Oxime (Note: This data is for illustrative purposes and not specific to this compound)
| Spectroscopy | Feature | Predicted Range |
| ¹H NMR | Aromatic Protons (ppm) | 6.5 - 8.0 |
| ¹H NMR | Oxime Proton (-CH=NOH) (ppm) | 8.0 - 8.5 |
| ¹³C NMR | Aromatic Carbons (ppm) | 110 - 160 |
| IR | O-H Stretch (cm⁻¹) | 3200 - 3600 |
| IR | C=N Stretch (cm⁻¹) | 1620 - 1680 |
| UV-Vis | λmax (nm) | 250 - 350 |
This interactive table provides an example of the kind of spectroscopic data that can be generated through computational methods.
Tautomeric Equilibria and Interconversion Pathways
Tautomerism is a crucial aspect of the chemistry of oximes. The ability of a proton to move from one position to another can lead to different isomeric forms with distinct chemical properties.
The primary tautomeric equilibrium for this compound involves the interconversion between the oxime form and its corresponding nitroso tautomer. In general, for most simple oximes, the oxime tautomer is significantly more stable than the nitroso form. stackexchange.comechemi.com This preference is attributed to the greater strength of the C=N double bond compared to the N=O double bond. stackexchange.comechemi.com
Computational studies can quantify the energy difference between these tautomers and map the potential energy surface for the interconversion. The transition state for this proton transfer can be located, and the activation energy barrier can be calculated. It has been suggested that for some oximes, the isomerization may proceed more favorably through a bimolecular process involving two oxime molecules rather than a direct intramolecular 1,2-hydrogen shift. rsc.orgrsc.org
The position of the tautomeric equilibrium can be significantly influenced by the solvent environment. nih.gov Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding. For the oxime-nitroso equilibrium of this compound, computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), would be necessary to accurately predict the tautomeric preferences in different media.
While the oxime form is generally favored, a polar, protic solvent could potentially stabilize the nitroso tautomer to a greater extent than a nonpolar solvent, thereby shifting the equilibrium. However, even in polar solvents, the oxime form is expected to be the predominant species for most benzaldehyde oxime derivatives. rsc.org The presence of the three hydroxyl groups on the benzene ring can also influence the tautomeric equilibrium through intramolecular hydrogen bonding, which would likely further stabilize the oxime form.
Reaction Mechanism Elucidation using Computational Methods
Transition State Characterization for Key Chemical Transformations
No studies detailing the transition state characterization for chemical transformations involving this compound were found.
Reaction Coordinate Analysis and Kinetic Parameters
There is no available information on the reaction coordinate analysis or the kinetic parameters of this compound from computational studies.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
No molecular dynamics simulation studies have been published that focus on the dynamic behavior or intermolecular interactions of this compound.
Correlation of Structural Features with Electronic and Spectroscopic Properties (Structure-Property Relationships)
Research correlating the specific structural features of this compound with its electronic and spectroscopic properties is not present in the current body of scientific literature.
Chemical Reactivity and Mechanistic Investigations of 4 E Hydroxyiminomethyl Benzene 1,2,3 Triol
Hydrolysis Pathways and Stability under Varying Chemical Conditions
The stability of 4-[(E)-hydroxyiminomethyl]benzene-1,2,3-triol in aqueous media is significantly influenced by pH. The primary pathway for degradation under hydrolytic conditions involves the oxime functional group.
Oxime Hydrolysis: The C=N double bond of the oxime is susceptible to acid-catalyzed hydrolysis. This reaction is reversible and results in the formation of 4-formylbenzene-1,2,3-triol (the corresponding aldehyde) and hydroxylamine (B1172632). The generally accepted mechanism proceeds via protonation of the oxime nitrogen, followed by nucleophilic attack of water on the carbon atom. This process is typically slow under neutral conditions but is accelerated in the presence of inorganic acids. wikipedia.org
The rate of hydrolysis is dependent on the hydronium ion concentration. The stability of the compound is therefore lowest in acidic aqueous solutions. Conversely, in neutral to mildly alkaline solutions, the oxime group is more stable against hydrolysis.
| Condition | Primary Degradation Pathway | Affected Moiety | Relative Stability |
| Acidic (pH < 7), Aqueous | Hydrolysis | Hydroxyiminomethyl | Low |
| Neutral (pH ≈ 7), Aqueous | Slow Oxidation | Benzenetriol | Moderate |
| Alkaline (pH > 7), Aqueous, Aerobic | Rapid Oxidation | Benzenetriol | Very Low |
| Aprotic/Anhydrous | N/A | Both | High |
Oxidation-Reduction Chemistry of the Hydroxyiminomethyl and Benzenetriol Moieties
The molecule possesses distinct sites for both oxidation and reduction, making its redox chemistry particularly rich.
Oxidation: The benzenetriol ring is a potent reducing agent and is readily oxidized. The three adjacent hydroxyl groups significantly lower the oxidation potential of the aromatic ring. vedantu.comatamanchemicals.com Oxidation, which can be initiated by chemical oxidants or electrochemically, proceeds through a semiquinone radical intermediate to form a stable ortho-quinone derivative. nih.gov This antioxidant property is a hallmark of pyrogallol (B1678534) and related structures, as they can scavenge free radicals. worldresearchersassociations.comnih.gov The presence of oxygen, especially at alkaline pH, can lead to autoxidation. vedantu.com
The oxime moiety can also be oxidized, though it typically requires stronger oxidizing agents than the benzenetriol ring. Reagents such as sodium perborate (B1237305) in acetic acid can oxidize oximes to the corresponding nitro compounds. organic-chemistry.orgorganic-chemistry.org However, due to the high sensitivity of the pyrogallol ring to oxidation, achieving selective oxidation of the oxime in this compound would be challenging.
Reduction: The primary site for reduction is the oxime group. While sodium borohydride (B1222165) (NaBH₄) alone is generally ineffective for reducing oximes, its reactivity can be enhanced by combination with various additives or Lewis acids. scispace.com Systems such as NaBH₄/ZrCl₄, NaBH₄/LiCl, or NaBH₄ with nano copper catalysts have been shown to efficiently reduce aromatic oximes to their corresponding primary amines (in this case, 4-(aminomethyl)benzene-1,2,3-triol). scispace.comthieme-connect.comshirazu.ac.irresearchgate.net This transformation is a key synthetic route for producing benzylamines from benzaldehydes via an oxime intermediate. tandfonline.com
| Moiety | Reaction Type | Reagents/Conditions | Product Type |
| Benzenetriol | Oxidation | O₂, mild oxidants, electrochemical potential | Ortho-quinone derivative |
| Hydroxyiminomethyl | Oxidation | Strong oxidants (e.g., sodium perborate) | Nitro derivative |
| Hydroxyiminomethyl | Reduction | NaBH₄ with additives (e.g., ZrCl₄, LiCl, nano Cu) | Primary amine |
Acid-Base Properties and Proton Transfer Mechanisms
This compound has multiple acidic protons, leading to complex acid-base equilibria in solution.
Phenolic Hydroxyl Groups: The three hydroxyl groups on the pyrogallol ring are phenolic and thus acidic. Pyrogallol itself is a weak acid. vedantu.com The pKa values of these hydroxyls are influenced by their positions and by resonance effects. The first dissociation constant for pyrogallol is approximately 9.0. researchgate.net The electron-withdrawing nature of the hydroxyiminomethyl group at the para position is expected to slightly increase the acidity (lower the pKa) of the phenolic protons compared to unsubstituted pyrogallol.
Oxime Hydroxyl Group: The hydroxyl group of the oxime moiety is also acidic. The pKa of aromatic oximes typically falls in the range of 10-12. nih.govmdpi.com The exact value is influenced by the substituents on the aromatic ring. The presence of three electron-donating hydroxyl groups on the ring would be expected to slightly decrease the acidity (increase the pKa) of the oxime proton.
Proton Transfer: Proton transfer can occur intramolecularly between the phenolic and oxime groups, although intermolecular proton transfer to solvent or other bases is the dominant process in solution. The molecule can exist in various protonation states depending on the pH of the medium, ranging from a fully protonated species in strong acid to a polyanionic species in strong base.
Estimated pKa Values for this compound
| Acidic Proton | Functional Group | Estimated pKa Range | Notes |
|---|---|---|---|
| First Phenolic Proton | Benzenetriol | ~8.8 - 9.2 | Slightly more acidic than pyrogallol due to the para-substituent. |
| Oxime Proton | Hydroxyiminomethyl | ~10.5 - 11.5 | Typical range for aromatic oximes. |
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring and Oxime Moiety
Electrophilic Aromatic Substitution: The benzenetriol ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the three hydroxyl groups. vedantu.com These groups are ortho-, para-directing. In this molecule, the C-5 position (ortho to two hydroxyl groups and meta to one) is the most likely site for electrophilic attack, as the C-4 position is already substituted. The high reactivity of the ring means that reactions such as halogenation, nitration, or sulfonation would likely proceed under very mild conditions, and polysubstitution could be a competing side reaction. However, the strong oxidizing nature of many electrophilic reagents (e.g., nitric acid) could lead to degradation of the benzenetriol ring rather than substitution.
Nucleophilic Substitution: The oxime group can act as a nucleophile through either its oxygen or nitrogen atom. acs.org For example, it can be O-alkylated or O-acylated to form oxime ethers and esters, respectively. These reactions typically proceed via deprotonation of the oxime with a base, followed by reaction with an electrophile.
Nucleophilic aromatic substitution on the ring is generally not favored unless there are strong electron-withdrawing groups present, which is not the case here. However, the oxime ether derivatives can participate in aromatic nucleophilic substitution reactions where the oxime ether acts as the leaving group, particularly if the aromatic ring is activated by other substituents. rsc.org
Complexation Chemistry with Metal Ions and Coordination Behavior
Both the benzenetriol and oxime functionalities are excellent chelating ligands for a wide range of metal ions.
Benzenetriol Chelation: The vicinal hydroxyl groups of the pyrogallol moiety form a classic catechol-like binding site. This site has a high affinity for hard metal ions, particularly those in high oxidation states like Fe(III), Ti(IV), and Mo(VI). The coordination typically involves deprotonation of the hydroxyl groups to form a five-membered chelate ring with the metal center.
Oxime Chelation: The oxime group, particularly in conjunction with a nearby donor atom, is also a well-known chelating agent. wikipedia.org In this molecule, the ortho-hydroxyl group and the oxime group can act in concert to bind metal ions, similar to the well-studied ligand salicylaldoxime. wikipedia.orgias.ac.inguidechem.comorientjchem.orgchemicalbook.com This arrangement can form stable six-membered chelate rings. Coordination can occur through the deprotonated oxime oxygen and the phenolic oxygen.
Given these two potential chelation sites, this compound can act as a multidentate ligand, potentially bridging multiple metal centers to form polynuclear complexes. The specific coordination mode would depend on the metal ion, the pH of the solution, and the stoichiometry of the reaction.
| Potential Chelation Site | Donor Atoms | Common Metal Ions |
| Benzenetriol Moiety | O, O (vicinal hydroxyls) | Fe(III), Ti(IV), Cu(II), Al(III) |
| Oxime-Phenol Moiety | O (phenolic), N (oxime) or O (oxime) | Cu(II), Ni(II), Pd(II), Zn(II) |
Degradation Mechanisms and Stability under Environmental Chemical Stressors
The environmental fate of this compound is likely governed by its susceptibility to oxidation and biodegradation.
Oxidative Degradation: As a polyhydroxylated phenol, the compound is expected to react readily with common environmental oxidants such as hydroxyl radicals (•OH) in the atmosphere and in aquatic systems. This reaction would lead to the formation of phenoxyl radicals, initiating a cascade of reactions that ultimately break down the aromatic ring. Photodegradation, initiated by the absorption of UV light, is another likely pathway, as phenolic compounds are often photolabile.
Biodegradation: The pyrogallol structure is known to be biodegradable. Various microorganisms, including bacteria like Enterobacter aerogenes, can metabolize pyrogallol, often starting with enzymatic oxidation or ring cleavage reactions. researchgate.netasm.orgresearchgate.netncsu.edusemanticscholar.org It is plausible that similar pathways would exist for the degradation of this substituted pyrogallol derivative, where microbial enzymes would first modify or cleave the side chain and then break down the aromatic core. The presence of the oxime group might influence the rate and pathway of biodegradation compared to unsubstituted pyrogallol.
Advanced Chemical Applications of 4 E Hydroxyiminomethyl Benzene 1,2,3 Triol Non Biological/non Clinical
Role as a Chemical Probe for Fundamental Reaction Mechanisms in Vitro
There is no available information in scientific literature regarding the use of 4-[(E)-hydroxyiminomethyl]benzene-1,2,3-triol as a chemical probe for investigating fundamental reaction mechanisms in vitro.
Precursor in Materials Science for Functional Polymers and Hybrid Materials
No published research or patents were found that describe the use of this compound as a precursor in the synthesis of functional polymers or hybrid materials.
Utilization as a Ligand in Organometallic Chemistry and Catalysis
There is no documented use of this compound as a ligand in organometallic chemistry or for catalytic applications in the available scientific literature.
Development as an Advanced Analytical Reagent for Chemical Detection and Quantification
No studies have been found that report the development or application of this compound as an analytical reagent for the detection or quantification of other chemical species.
Future Research Directions and Unexplored Avenues for 4 E Hydroxyiminomethyl Benzene 1,2,3 Triol
Discovery of Novel Synthetic Strategies for Structural Diversification
While the synthesis of related polyphenolic Schiff bases has been reported, dedicated strategies for the efficient and versatile synthesis of 4-[(E)-hydroxyiminomethyl]benzene-1,2,3-triol and its derivatives are yet to be fully explored. Future research should focus on developing modular synthetic routes that allow for the facile introduction of diverse functional groups onto the benzene (B151609) ring or modification of the oxime moiety.
Key research objectives in this area could include:
Green Chemistry Approaches: Development of environmentally benign synthetic methods using aqueous solvent systems, catalysts from renewable sources, and energy-efficient reaction conditions.
Combinatorial Synthesis: The creation of libraries of analogues by varying the substituents on the aromatic ring to systematically probe structure-activity relationships.
Post-Synthetic Modification: Exploration of reactions that modify the parent compound, such as etherification or esterification of the hydroxyl groups, to tune its physicochemical properties like solubility and lipophilicity.
A comparative table of potential synthetic methodologies is presented below:
| Methodology | Potential Advantages | Key Research Challenges |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Scale-up limitations, potential for localized overheating. |
| Flow Chemistry | High throughput, precise control over reaction parameters, improved safety. | Initial setup costs, potential for clogging with solid byproducts. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, limited substrate scope. |
Integration of Advanced Machine Learning and AI in Compound Design and Property Prediction
The application of artificial intelligence (AI) and machine learning (ML) offers a powerful toolset for accelerating the discovery and optimization of derivatives of this compound. These computational approaches can predict the properties and potential applications of novel compounds before their synthesis, saving significant time and resources.
Future research in this domain should involve:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models for biological activities such as antioxidant, antimicrobial, or enzyme inhibitory effects based on the chemical structure of derivatives.
De Novo Design: Utilizing generative AI models to design novel analogues with optimized properties, such as enhanced binding affinity to a specific biological target.
Prediction of Physicochemical Properties: Employing ML algorithms to forecast properties like solubility, melting point, and spectroscopic characteristics, aiding in the design of experimental work.
Exploration of Unconventional Reactivity Profiles and Catalyst Development
The unique electronic and structural features of this compound, particularly the interplay between the electron-rich pyrogallol (B1678534) ring and the nucleophilic oxime nitrogen, suggest a rich and potentially unconventional reactivity. The oxime functional group is known for its diverse reactivity, participating in reactions like cycloadditions and rearrangements. researchgate.net The polyphenolic portion of the molecule can engage in antioxidant activities and metal chelation. nih.govmdpi.com
Future investigations should aim to:
Map the Reactivity Landscape: Systematically explore the compound's reactivity with a range of electrophiles, nucleophiles, and radical species to uncover novel transformations.
Catalytic Applications: Investigate the potential of the compound and its metal complexes as catalysts for organic transformations, leveraging the chelating ability of the pyrogallol moiety and the reactivity of the oxime group.
Photocatalysis and Electrochemistry: Study the behavior of the compound under photochemical and electrochemical conditions to unlock new reaction pathways and potential applications in energy conversion and storage.
Harnessing the Compound for Emerging Technologies in Chemical Synthesis and Materials Science
The multifunctional nature of this compound makes it a promising candidate for applications in materials science and other emerging technologies. The polyphenolic backbone is a common feature in natural polymers and adhesives, while the oxime group can participate in dynamic covalent chemistry.
Prospective research areas include:
Polymer Chemistry: The compound could serve as a monomer for the synthesis of novel polymers with tailored properties, such as antioxidant or metal-chelating polymers. The synthesis of related poly(phenoxy-imine)-type polymers has demonstrated the feasibility of polymerizing similar structures. researchgate.net
Smart Materials: The reversible nature of the oxime linkage could be exploited in the design of self-healing materials, hydrogels, and dynamic combinatorial libraries.
Surface Modification: The compound's ability to chelate metal ions could be used to modify the surface of metal oxides for applications in sensing, catalysis, and electronics.
In-depth Studies on Solid-State Chemical Behavior and Polymorphism
The solid-state properties of a compound, including its crystal structure and polymorphism, are critical for its application in pharmaceuticals and materials science. The presence of multiple hydrogen bond donors and acceptors in this compound suggests a high likelihood of forming complex and interesting solid-state structures.
Future research should focus on:
Single-Crystal X-ray Diffraction: Determining the precise three-dimensional arrangement of atoms in the solid state to understand intermolecular interactions.
Polymorph Screening: A systematic investigation of different crystallization conditions to identify and characterize potential polymorphs, which may exhibit different physical properties.
Cocrystallization: The design and synthesis of cocrystals with other molecules to modify properties such as solubility and stability.
A summary of potential solid-state characterization techniques and their expected outcomes is provided below:
| Technique | Information Gained | Potential Significance |
| Single-Crystal X-ray Diffraction | Precise molecular geometry, packing arrangement, intermolecular interactions. | Understanding structure-property relationships. |
| Powder X-ray Diffraction (PXRD) | Fingerprint of the crystalline phase, identification of polymorphs. | Quality control and polymorph screening. |
| Differential Scanning Calorimetry (DSC) | Thermal transitions (melting point, phase transitions). | Determination of thermal stability and polymorphism. |
| Thermogravimetric Analysis (TGA) | Decomposition temperature and thermal stability. | Assessment of material stability for various applications. |
Q & A
Q. Q1. What are the optimal synthetic routes for 4-[(E)-hydroxyiminomethyl]benzene-1,2,3-triol, and how can reaction conditions be systematically optimized?
Answer :
- Method : Use factorial design to test variables (e.g., temperature, solvent polarity, catalyst concentration) and identify interactions between parameters. For example, a 2³ factorial design can evaluate three factors at two levels (high/low) to optimize yield and purity .
- Separation : Apply membrane or chromatographic separation techniques (e.g., HPLC with polar stationary phases) to isolate intermediates, guided by solubility differences in aqueous/organic phases .
- Validation : Validate synthetic pathways using spectroscopic (FTIR, NMR) and chromatographic (HPLC-MS) methods to confirm structural integrity and rule out byproducts.
Basic
Q. Q2. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
Answer :
- Experimental Design :
- Accelerated Stability Testing : Expose the compound to pH 2–12 (buffered solutions) and temperatures (25°C–60°C) in controlled incubators.
- Kinetic Analysis : Monitor degradation via UV-Vis spectroscopy at λmax and calculate rate constants (k) using first-order kinetics .
- Data Interpretation : Use Arrhenius plots to predict shelf life under standard conditions. Cross-validate with mass spectrometry to identify degradation products .
Advanced
Q. Q3. How can contradictory data on the compound’s redox behavior be resolved across studies?
Answer :
- Hierarchical Validation :
- Contextual Factors : Control for oxygen/moisture levels during electrochemical assays, as these significantly influence phenolic/quinone transitions .
Advanced
Q. Q4. What methodological frameworks are suitable for studying the compound’s interaction with biological targets (e.g., enzymes, DNA)?
Answer :
- Theoretical Anchoring : Align with molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) to quantify binding affinities (Kd) and thermodynamic parameters (ΔG, ΔH) .
- Experimental Triangulation :
- Ethical Rigor : Ensure informed consent protocols when using human-derived biological samples .
Advanced
Q. Q5. How can researchers design experiments to resolve conflicting reports on the compound’s antioxidant vs. pro-oxidant effects?
Answer :
- Dose-Response Analysis : Use a pre-test/post-test control group design to evaluate ROS scavenging (via DPPH/ABTS assays) vs. Fenton reaction-driven oxidation across concentrations (1–100 µM) .
- Mechanistic Probes :
- EPR Spectroscopy : Detect hydroxyl radical (•OH) formation in iron-rich buffers.
- Gene Expression Profiling : Measure Nrf2/Keap1 pathway activation (qPCR) to confirm antioxidant signaling .
- Statistical Modeling : Apply multivariate ANOVA to isolate concentration-dependent effects from confounding variables (e.g., cell type, incubation time) .
Basic
Q. Q6. What analytical techniques are critical for quantifying this compound in complex matrices (e.g., serum, plant extracts)?
Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from proteins/lipids.
- Quantification :
- LC-MS/MS : Employ multiple reaction monitoring (MRM) for high sensitivity (LOQ < 1 ng/mL).
- Standard Addition : Mitrate matrix effects by spiking known concentrations into blank matrices .
Advanced
Q. Q7. How can AI-driven simulations (e.g., COMSOL Multiphysics) optimize the compound’s synthesis and application in catalytic systems?
Answer :
- Process Modeling :
- Validation : Cross-reference AI predictions with bench-scale experiments (e.g., turnover frequency measurements) .
Advanced
Q. Q8. What strategies address ethical and methodological challenges in integrating multi-omics data (e.g., metabolomics, proteomics) to study the compound’s systemic effects?
Answer :
- Data Linking : Use pseudonymization and blockchain-based consent management to ethically merge datasets from human/animal studies .
- Multi-Omics Integration : Apply weighted gene co-expression network analysis (WGCNA) to identify metabolite-protein interaction clusters. Validate via pathway enrichment (KEGG, Reactome) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
